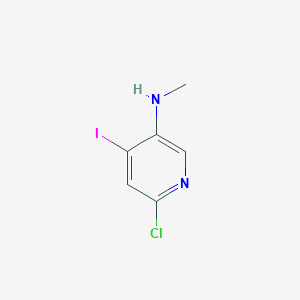

6-chloro-4-iodo-N-methylpyridin-3-amine

Description

Overview of Pyridine (B92270) Scaffolds in Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic synthesis. sigmaaldrich.com They serve as precursors to a wide range of more complex heterocyclic systems and are integral components of many commercial drugs and agricultural products. nih.govgoogle.com The nitrogen atom in the pyridine ring imparts a degree of basicity and influences the reactivity of the carbon atoms, making it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of any existing substituents. nih.gov

Strategic Importance of Halogenation in Pyridine Derivatives for Chemical Transformations

The introduction of halogen atoms onto the pyridine ring is a powerful strategy for synthetic chemists. cymitquimica.comchemicalbook.com Halogens, such as chlorine and iodine, act as versatile synthetic handles, enabling a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. ambeed.com This allows for the modular construction of complex molecular architectures. Furthermore, the electronic-withdrawing nature of halogens can modulate the reactivity of the pyridine ring itself.

Research Gaps and Opportunities Pertaining to 6-chloro-4-iodo-N-methylpyridin-3-amine

A comprehensive review of the scientific literature reveals a significant gap in the specific study of 6-chloro-4-iodo-N-methylpyridin-3-amine. While the synthesis and reactions of various other halogenated pyridines are well-documented, dedicated research on this particular molecule is scarce. bldpharm.comsigmaaldrich.com This presents a clear opportunity for investigation. The development of a robust and scalable synthesis for this compound would be the first crucial step. Subsequent exploration of its differential reactivity at the C4-I and C6-Cl positions in a variety of cross-coupling reactions would unlock its potential as a versatile building block. Furthermore, the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents, given the prevalence of substituted pyridines in drug discovery. nih.govgoogle.com

Interactive Data Table: Properties of 6-chloro-4-iodo-N-methylpyridin-3-amine

The following table summarizes the known and predicted properties of 6-chloro-4-iodo-N-methylpyridin-3-amine, based on available data from chemical suppliers and computational models. cymitquimica.combldpharm.comsigmaaldrich.com

| Property | Value | Source |

| IUPAC Name | N-(6-chloro-4-iodo-3-pyridinyl)-N-methylamine | sigmaaldrich.com |

| CAS Number | 825643-59-2 | sigmaaldrich.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C₆H₆ClIN₂ | sigmaaldrich.combldpharm.comsigmaaldrich.com |

| Molecular Weight | 268.49 g/mol | cymitquimica.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, under inert atmosphere | sigmaaldrich.com |

| Purity | Typically >97% | cymitquimica.comsigmaaldrich.com |

| InChI Key | CXPYWWOVSVSFRO-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CNC1=C(I)C=C(Cl)N=C1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-iodo-N-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClIN2/c1-9-5-3-10-6(7)2-4(5)8/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPYWWOVSVSFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726482 | |

| Record name | 6-Chloro-4-iodo-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825643-59-2 | |

| Record name | 6-Chloro-4-iodo-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 4 Iodo N Methylpyridin 3 Amine and Analogues

Retrosynthetic Strategies for Halogenated Pyridines

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. numberanalytics.comamazonaws.com For halogenated pyridines, this process involves identifying key disconnections that correspond to reliable chemical reactions. amazonaws.com Halogen atoms are not merely substituents but are crucial functional handles that can facilitate further transformations, such as cross-coupling reactions or the introduction of other nucleophiles. numberanalytics.com

The retrosynthetic analysis for a polysubstituted pyridine (B92270) like 6-chloro-4-iodo-N-methylpyridin-3-amine suggests several potential disconnection points. The primary disconnections would be the C-N and C-halogen bonds. One could envision disconnecting the N-methylamino group to reveal a 3-amino-6-chloro-4-iodopyridine intermediate. Subsequent disconnections of the iodo and chloro groups would lead back to a simpler aminopyridine precursor. Alternatively, the synthesis could begin with a pre-halogenated pyridine ring, onto which the aminomethyl functionality is installed. The choice of strategy is dictated by the regiochemical control achievable in the forward synthesis, particularly the directing effects of the existing substituents on the pyridine ring. rsc.org

Synthesis of Pyridine Precursors for 6-chloro-4-iodo-N-methylpyridin-3-amine

The construction of the target compound relies on the sequential and controlled introduction of four different functional groups onto the pyridine core. This necessitates a careful selection of precursor molecules and reaction sequences.

Amination Reactions in Pyridine Synthesis

The introduction of an amino group is a fundamental step in pyridine chemistry. Several methods exist, each with distinct advantages and limitations.

Chichibabin Reaction : This classic reaction introduces an amino group at the 2- or 4-position of the pyridine ring using sodium amide (NaNH₂). youtube.comorgsyn.org It proceeds via nucleophilic attack followed by hydride elimination. youtube.com While effective for unsubstituted pyridine, its application to substituted pyridines can be limited by harsh reaction conditions (high temperatures) and regioselectivity issues. youtube.com Variants using primary alkyl amines in the presence of sodium hydride (NaH) and lithium iodide (LiI) have been developed to broaden the scope. orgsyn.org

Nucleophilic Aromatic Substitution (SNAr) : Halopyridines, particularly those with halogens at the 2- or 4-positions, are susceptible to SNAr reactions with ammonia (B1221849) or amines. This is a common and reliable method for introducing amino groups if a suitable halopyridine precursor is available.

Via Heterocyclic Phosphonium (B103445) Salts : A more recent strategy involves the conversion of a pyridine's C-H bond into a phosphonium salt. nih.gov These salts can then react with sodium azide (B81097) to form iminophosphoranes, which are versatile precursors to primary amines. nih.gov This method offers high regioselectivity, often targeting the 4-position exclusively. nih.gov

Electrophilic Amination : N-aminopyridinium salts can be formed by reacting pyridines with electrophilic aminating agents like O-dinitrophenylhydroxylamine (DPH). nih.gov These salts serve as precursors for various nitrogen-containing functional groups. nih.gov

| Method | Reagents | Typical Position of Amination | Key Features |

|---|---|---|---|

| Chichibabin Reaction | NaNH₂ or NaH/LiI + R-NH₂ | C2, C4 | Direct C-H amination; often requires high temperatures. youtube.comorgsyn.org |

| Nucleophilic Aromatic Substitution (SNAr) | Halopyridine + NH₃/R-NH₂ | Position of Halogen (typically C2, C4) | Requires a pre-functionalized halopyridine. |

| Phosphonium Salt Amination | 1. PPh₃, etc. 2. NaN₃ | C4 (highly selective) | Mild conditions; proceeds via a C-H activation strategy. nih.gov |

| Electrophilic Amination | O-dinitrophenylhydroxylamine (DPH) | Ring Nitrogen | Forms N-aminopyridinium salts for further functionalization. nih.gov |

Halogenation Procedures (Chlorination and Iodination) on Pyridine Rings

The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, often requiring harsh conditions. rsc.orgyoutube.com

Chlorination : Direct chlorination of pyridine with chlorine gas often proceeds via a radical mechanism at high temperatures (e.g., 390°C in the gas phase), which can lead to mixtures of products. youtube.com The regioselectivity is complex, with substitution occurring at various positions. youtube.com For pyridines bearing electron-donating groups like an amino group, electrophilic chlorination becomes more feasible. youtube.com An alternative strategy is the deoxychlorination of pyridine N-oxides, which can provide cleaner reactions and different regioselectivity. nih.gov For example, treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can introduce chlorine at the 2- and 4-positions.

Iodination : Iodination is typically achieved using an electrophilic iodine source. A common and effective reagent for iodinating activated pyridine rings is iodine monochloride (ICl). For instance, the synthesis of 2-chloro-3-iodo-4-pyridinamine is achieved by treating 2-chloropyridin-4-amine with ICl in acetic acid, with the amino group directing the incoming electrophile to the adjacent C3 position. chemicalbook.com This precedent is highly relevant for the synthesis of 6-chloro-4-iodo-N-methylpyridin-3-amine.

| Halogenation Type | Typical Reagents | Conditions | Comments |

|---|---|---|---|

| Radical Chlorination | Cl₂ | High Temperature (gas phase) | Often leads to product mixtures. youtube.com |

| Electrophilic Chlorination | Cl₂ or NCS | Requires an activated ring (e.g., aminopyridine). youtube.com | Amino or hydroxy groups direct the substitution. |

| Chlorination via N-Oxide | POCl₃ or SOCl₂ | Moderate temperatures | Typically provides 2- and 4-chloropyridines. nih.gov |

| Electrophilic Iodination | ICl or I₂/oxidant | Requires an activated ring. | Amino groups are strong activating and directing groups. chemicalbook.com |

Methylation of Pyridine Amines

The methylation of an aminopyridine presents a selectivity challenge: methylation can occur at the exocyclic amino group (N-alkylation) or the pyridine ring nitrogen (quaternization). The outcome is influenced by steric hindrance and solvent effects. rsc.org For 3-aminopyridines, methylation with methyl iodide often leads to methylation on the ring nitrogen. rsc.org However, introducing a substituent at the 2-position, such as in 3-amino-2-methylaminopyridine, sterically hinders the ring nitrogen and directs methylation exclusively to the 3-amino group. rsc.org This suggests that for the synthesis of the target compound, the presence of the chlorine atom at the 6-position may similarly influence the site of methylation, favoring the desired N-methylation of the 3-amino group over quaternization of the ring nitrogen.

Direct Synthetic Routes to 6-chloro-4-iodo-N-methylpyridin-3-amine

A direct, one-pot synthesis of this molecule is unlikely due to the need for precise regiochemical control. A stepwise approach is necessary.

Stepwise Functionalization Approaches

Based on the reactions discussed, a plausible synthetic route can be constructed. A logical sequence would begin with a precursor that establishes the chloro and amino functionalities, followed by iodination and finally methylation.

A potential synthetic pathway is outlined below:

Starting Material : A suitable starting point would be 6-chloro-pyridin-3-amine . This precursor already contains two of the required substituents in the correct positions.

Step 1: Iodination : The amino group at the 3-position is a strong activating group and directs electrophilic substitution to the ortho (C2 and C4) and para (C5, which is blocked) positions. Therefore, treatment of 6-chloro-pyridin-3-amine with an electrophilic iodine source like iodine monochloride (ICl) in a suitable solvent such as acetic acid would be expected to regioselectively install the iodine atom at the C4 position, yielding 3-amino-6-chloro-4-iodopyridine . This is analogous to the reported synthesis of 2-chloro-3-iodo-4-pyridinamine. chemicalbook.com

Step 2: N-Methylation : The final step is the selective methylation of the exocyclic amino group. As established, the presence of substituents flanking the ring nitrogen can favor N-alkylation of an amino group. rsc.org Reacting 3-amino-6-chloro-4-iodopyridine with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base would likely yield the target compound, 6-chloro-4-iodo-N-methylpyridin-3-amine . The base is crucial to deprotonate the amine, increasing its nucleophilicity while preventing the formation of hydroiodide salts that would promote ring quaternization.

This proposed sequence prioritizes the most directing and activating transformations first, ensuring high regioselectivity throughout the synthesis.

One-Pot Synthesis Strategies

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. While specific one-pot protocols for 6-chloro-4-iodo-N-methylpyridin-3-amine are not extensively detailed in publicly available literature, the synthesis of analogous substituted pyridines and fused pyridine systems provides a framework for potential strategies.

Researchers have successfully developed one-pot methods for various pyridine derivatives. For instance, an effective one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by treatment in a superbasic medium to induce elimination and aromatization. nih.gov Another approach demonstrates a metal-free, one-pot synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles starting from 3-amino-4-methylpyridines and trifluoroacetic anhydride. chemrxiv.org Furthermore, three-component reactions involving an aldehyde, malononitrile, and a suitable C-H activated acidic compound have been utilized to create complex pyranopyridine derivatives in a single step. researchgate.net

These examples establish a precedent for domino reactions, multi-component condensations, and sequential additions as viable one-pot strategies. A hypothetical one-pot synthesis for 6-chloro-4-iodo-N-methylpyridin-3-amine could be envisioned starting from a simpler pyridine precursor, involving a sequence of regioselective halogenation and amination steps orchestrated by the careful addition of reagents and adjustment of reaction conditions within a single vessel.

Optimization of Reaction Conditions and Yields for 6-chloro-4-iodo-N-methylpyridin-3-amine Synthesis

The optimization of reaction parameters is critical for maximizing product yield and purity while minimizing reaction time and side-product formation. Key variables typically investigated include solvent, temperature, catalyst, and the stoichiometry of reagents.

For the synthesis of related halo-pyridines, specific conditions have been shown to be crucial for achieving high yields. In the synthesis of 6-chloro-3-pyridylmethylamine, for example, the reduction of the corresponding imine using hydrogen gas in the presence of a platinum catalyst was optimized. The ideal conditions were found to be a temperature range of 20-60°C and a pressure of 3-20 atm, which successfully suppressed side reactions and resulted in yields exceeding 90%. google.com

The following interactive table illustrates a hypothetical optimization study for a key step in the synthesis of a substituted aminopyridine, based on common practices in the field. This example focuses on a Suzuki coupling reaction to introduce a substituent, a common strategy in building complex molecules.

Table 1: Hypothetical Optimization of a Suzuki Coupling Reaction Please note: This table is a representative example based on typical optimization studies for analogous compounds and does not represent experimentally verified data for the direct synthesis of 6-chloro-4-iodo-N-methylpyridin-3-amine.

Comparative Analysis of Synthetic Pathways for 6-chloro-4-iodo-N-methylpyridin-3-amine

Route A: Sequential Functionalization of a Pyridine Core

This common and linear approach would likely start with a readily available substituted pyridine, such as 2-chloropyridine (B119429) or a derivative. The synthesis would proceed through a series of discrete steps:

Nitration: Introduction of a nitro group at the 3-position. This step often suffers from a lack of regioselectivity, potentially yielding a mixture of 3- and 5-nitro isomers. google.com

Iodination: Introduction of iodine at the 4-position. This could be achieved via electrophilic iodination.

Reduction: Conversion of the nitro group to an amino group (NH2).

Methylation: Selective N-methylation of the amino group to form the final N-methylamine.

Advantages: Conceptually straightforward.

Route B: Pyridine Ring Construction (Hantzsch-type Synthesis)

This convergent strategy involves building the pyridine ring from acyclic precursors that already contain some of the required functionality.

Condensation: A Hantzsch-like pyridine synthesis could be adapted, for example, by condensing an enamine, an aldehyde, and a β-keto ester or related compound. The specific precursors would be chosen to install the chloro and methyl substituents or their precursors during the ring formation.

Functional Group Interconversion: Subsequent steps would modify the initially formed pyridine to introduce the iodo and methylamino groups. For instance, a hydroxyl group could be converted to the 6-chloro substituent using a chlorinating agent like phosphorus oxychloride. beilstein-journals.org An ester group could be converted to the 3-amino group via a Curtius or Hofmann rearrangement, followed by methylation.

Disadvantages: The required acyclic starting materials may be complex or not commercially available. The initial ring-forming reaction may have its own challenges regarding yield and conditions.

Comparative Summary:

| Feature | Route A: Sequential Functionalization | Route B: Ring Construction |

| Strategy | Linear | Convergent |

| Starting Materials | Simple, often commercially available pyridines | More complex, potentially custom acyclic precursors |

| Key Challenge | Regioselectivity of substitution reactions (e.g., nitration) google.com | Complexity and yield of the initial ring-forming reaction |

| Overall Yield | Potentially lower due to multiple steps | Potentially higher |

| Scalability | May be limited by selectivity issues and hazardous reagents (e.g., nitrating acids) | Can be highly efficient if the key condensation is optimized |

Ultimately, the choice of pathway depends on the specific goals. For small-scale exploratory synthesis, the flexibility of a linear approach (Route A) might be preferable. For larger-scale production, the efficiency of a convergent ring-construction strategy (Route B), despite requiring more initial development, would likely be superior.

Reactivity and Transformational Chemistry of 6 Chloro 4 Iodo N Methylpyridin 3 Amine

Nucleophilic Aromatic Substitution Reactions of Halogens in 6-chloro-4-iodo-N-methylpyridin-3-amine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted aromatic and heteroaromatic compounds. semanticscholar.org In pyridine (B92270) derivatives, the ring nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the positions ortho and para to it (positions 2, 4, and 6). youtube.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

For 6-chloro-4-iodo-N-methylpyridin-3-amine, there are two potential sites for SNAr: the chlorine atom at C-6 and the iodine atom at C-4. The relative reactivity of halogens in SNAr reactions is often F > Cl > Br > I. nih.govnih.gov This order is attributed to the high electronegativity of the lighter halogens, which stabilizes the transition state leading to the Meisenheimer intermediate, the rate-determining step. nih.gov Consequently, nucleophilic aromatic substitution on this molecule is expected to occur preferentially at the C-6 position, displacing the chloride ion. The electron-donating N-methylamino group at the C-3 position would typically deactivate the ring towards nucleophilic attack, but the strong activating effect of the pyridine nitrogen at the adjacent positions overcomes this.

Amination Reactions

The displacement of a halide on a pyridine ring by an amine nucleophile is a common method for synthesizing substituted aminopyridines. nih.govyoutube.com In the case of 6-chloro-4-iodo-N-methylpyridin-3-amine, amination is predicted to be regioselective, with the incoming amine nucleophile displacing the chlorine atom at the C-6 position. This is due to the greater susceptibility of the chloro substituent to SNAr compared to the iodo substituent. The reaction can be carried out with various primary or secondary amines, often under thermal conditions or with base catalysis.

Table 1: Predicted Amination Reaction

| Reactant | Nucleophile | Predicted Product |

|---|

Oxygen- and Sulfur-Nucleophile Reactions

Similar to amination, reactions with oxygen (e.g., alkoxides, phenoxides) and sulfur (e.g., thiolates) nucleophiles are expected to proceed via an SNAr mechanism, with preferential substitution at the C-6 position. researchgate.netrsc.org The nucleophilicity of sulfur compounds is generally greater than that of their oxygen counterparts, which can lead to faster reaction rates. msu.edu These reactions provide pathways to ether and thioether derivatives of the pyridine core, respectively. For example, treatment with sodium methoxide (B1231860) would yield the 6-methoxy derivative, while reaction with a sodium thiolate would produce the corresponding 6-alkylthio or 6-arylthio compound. mdpi.com

Table 2: Predicted Reactions with O- and S-Nucleophiles

| Reactant | Nucleophile | Predicted Product |

|---|---|---|

| 6-chloro-4-iodo-N-methylpyridin-3-amine | NaOR (e.g., Sodium Methoxide) | 4-iodo-6-methoxy-N-methylpyridin-3-amine |

Metal-Catalyzed Cross-Coupling Reactions of 6-chloro-4-iodo-N-methylpyridin-3-amine

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org For aryl halides, the reactivity order in common palladium-catalyzed reactions like Suzuki and Sonogashira coupling is I > Br > Cl > F. This trend is opposite to that of SNAr and is governed by the bond dissociation energy of the carbon-halogen bond, which is lowest for the C-I bond, facilitating the initial oxidative addition step to the palladium catalyst. nih.gov This differential reactivity allows for highly regioselective coupling at the C-4 iodo position of 6-chloro-4-iodo-N-methylpyridin-3-amine, leaving the C-6 chloro position intact for potential subsequent transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling (e.g., with arylboronic acids)

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is a cornerstone of modern synthesis. rsc.orgresearchgate.netyoutube.com 6-chloro-4-iodo-N-methylpyridin-3-amine serves as a key intermediate in the synthesis of the NK-1 receptor antagonist Netupitant. In this synthesis, the compound is coupled with an arylboronic acid in a palladium-catalyzed reaction that proceeds selectively at the C-4 position. While the starting material is achiral, the use of bulky ortho-substituted arylboronic acids in Suzuki-Miyaura couplings can lead to products that exhibit atropisomerism—axial chirality arising from restricted rotation around the newly formed single bond. nih.gov

Table 3: Documented Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst / Ligand | Product | Reference |

|---|

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst, to form C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org The reaction is fundamental for creating substituted alkynes and conjugated systems. nih.govresearchgate.net Consistent with the general reactivity pattern for cross-coupling reactions, the Sonogashira coupling of 6-chloro-4-iodo-N-methylpyridin-3-amine is expected to be highly regioselective at the C-4 iodo-substituent. researchgate.net This allows for the introduction of an alkynyl group at this position while preserving the C-6 chloro group for other synthetic manipulations.

Table 4: Predicted Sonogashira Cross-Coupling Reaction

| Reactant | Alkyne | Catalyst System | Predicted Product |

|---|

Heck Reactions

The Heck reaction, a palladium-catalyzed C-C bond-forming process between an unsaturated halide and an alkene, represents a powerful tool for the derivatization of heteroaromatic systems. wikipedia.orgresearchgate.net While specific studies on the Heck reaction of 6-chloro-4-iodo-N-methylpyridin-3-amine are not extensively documented in publicly available literature, the expected reactivity can be inferred from the general principles governing such transformations on dihalogenated pyridines.

The reaction is anticipated to proceed selectively at the C-4 position, displacing the iodo substituent. This regioselectivity is dictated by the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making the former more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. acs.org The general mechanism for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the substituted alkene and regenerate the catalyst. documentsdelivered.com

For related dihalopyridine systems, Heck reactions have been successfully employed to introduce alkenyl groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Typical conditions involve a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tol)₃), and an organic or inorganic base.

Buchwald-Hartwig Amination (e.g., for related pyridine derivatives)youtube.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. quimicaorganica.orgrsc.org This reaction is instrumental in the synthesis of a wide array of nitrogen-containing compounds. For 6-chloro-4-iodo-N-methylpyridin-3-amine, the Buchwald-Hartwig amination would be expected to occur preferentially at the more reactive C-4 iodo position.

Studies on related 3-halo-2-aminopyridines have shown that palladium-catalyzed C,N-cross coupling is a viable method for introducing a variety of primary and secondary amines. nih.govresearchgate.net The choice of ligand is critical in these transformations, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos often providing excellent results in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The general catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product. quimicaorganica.org

A potential challenge in the Buchwald-Hartwig amination of aminopyridines is the possibility of catalyst inhibition or side reactions due to the presence of the basic nitrogen atom in the pyridine ring and the amino substituent. nih.gov However, the use of appropriate ligands and reaction conditions can overcome these issues, enabling efficient C-N bond formation. nih.govresearchgate.net

Stille Cross-Coupling Reactions

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. wikipedia.orgresearchgate.net This reaction is known for its tolerance of a wide range of functional groups. In the case of 6-chloro-4-iodo-N-methylpyridin-3-amine, the Stille coupling would selectively occur at the C-4 position due to the higher reactivity of the C-I bond. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |

| 6-chloro-4-iodo-N-methylpyridin-3-amine | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 6-chloro-4-R-N-methylpyridin-3-amine (Predicted) | wikipedia.org |

| 3-Amino-6-chloropyridazine | Organostannane | Pd(PPh₃)₄ | 3-Amino-6-aryl/heteroarylpyridazine | researchgate.net |

| 2,4-dihalooxazoles | Organostannane | Pd(PPh₃)₄/LiCl | 2-Stannyl-4-halooxazole | quora.com |

Negishi Cross-Coupling Reactions (e.g., for related pyridine derivatives)youtube.com

The Negishi cross-coupling reaction facilitates the formation of carbon-carbon bonds between an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for coupling sp², sp³, and sp hybridized carbon atoms. For 6-chloro-4-iodo-N-methylpyridin-3-amine, the Negishi coupling is expected to proceed with high regioselectivity at the C-4 position, reacting with the iodo group.

The catalytic cycle of the Negishi reaction mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The higher reactivity of organozinc reagents compared to organoboranes and organostannanes often leads to faster reaction times. wikipedia.org While direct studies on the target compound are scarce, the Negishi coupling has been successfully applied to other halogenated pyridines for the synthesis of complex molecules. For instance, it has been used in the synthesis of α-heteroaryl-α-amino acids starting from various heteroaromatic halides.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| 6-chloro-4-iodo-N-methylpyridin-3-amine | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni catalyst | 6-chloro-4-R-N-methylpyridin-3-amine (Predicted) | wikipedia.org |

| Heteroaromatic halides | Alkylzinc halides | Pd catalyst | Heteroarylacetates | researchgate.net |

| Aryl Halides | Organozinc Reagents | Ni or Pd Catalyst | Aryl-Aryl or Aryl-Alkenyl coupled products | wikipedia.org |

Regioselectivity and Chemoselectivity in Cross-Coupling Involving Multiple Halogens

The presence of two different halogen atoms on the pyridine ring of 6-chloro-4-iodo-N-methylpyridin-3-amine introduces the challenge and opportunity of regioselective functionalization. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. acs.org This reactivity trend is primarily governed by the carbon-halogen bond dissociation energies (BDEs), where the C-I bond is the weakest and thus most susceptible to oxidative addition to the palladium catalyst.

Therefore, in any of the aforementioned cross-coupling reactions (Heck, Buchwald-Hartwig, Stille, Negishi), the initial reaction is expected to occur exclusively at the C-4 iodo position. This high degree of chemoselectivity allows for the stepwise functionalization of the pyridine ring. After the first coupling reaction at the C-4 position, the remaining chloro substituent at the C-6 position can potentially undergo a second cross-coupling reaction under more forcing conditions, providing a route to unsymmetrically disubstituted 3-aminopyridine (B143674) derivatives.

The position of the halogens relative to the pyridine nitrogen also influences reactivity. Halogens at the 2- and 4-positions are generally more reactive towards oxidative addition than those at the 3-position due to the electronic effects of the nitrogen atom. nih.gov In the case of 6-chloro-4-iodo-N-methylpyridin-3-amine, both halogens are in activated positions (4- and 6-), but the inherent reactivity difference between iodine and chlorine will dominate the regioselectivity.

Electrophilic Aromatic Substitution Reactions of 6-chloro-4-iodo-N-methylpyridin-3-amine

Nitration Studies

The nitration of pyridine and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction. Pyridine itself is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. google.comrsc.org Electrophilic attack on the pyridine ring generally requires harsh reaction conditions and typically occurs at the 3-position. quimicaorganica.org

For 6-chloro-4-iodo-N-methylpyridin-3-amine, several factors will influence the outcome of a nitration reaction. The amino group at the C-3 position is a strong activating group and is ortho-, para-directing. However, the positions ortho (C-2 and C-4) and para (C-6, though this nomenclature is less common for pyridines) to the amino group are already substituted. The chloro and iodo substituents are deactivating but ortho-, para-directing. The N-methyl group on the amine will also influence the electron density of the ring.

Direct nitration of 3-aminopyridine itself is often problematic, leading to decomposition or the formation of undesired products due to the sensitivity of the amino group to strong acids and oxidizing agents. rsc.org To circumvent these issues, the amino group is often protected, for instance, by forming a urea (B33335) derivative, which then directs the nitration to the 2-position. rsc.org In the case of 6-chloro-4-iodo-N-methylpyridin-3-amine, the N-methyl group may offer some steric hindrance but is unlikely to prevent reaction at the amino nitrogen under harsh nitrating conditions.

Computational studies on the nitration of pyridine and pyridine-N-oxide suggest that the reaction proceeds through a stepwise polar mechanism. rsc.org For pyridine itself in a strongly acidic medium, it is protonated, which strongly deactivates the ring towards electrophilic attack. rsc.org

Given the substitution pattern of 6-chloro-4-iodo-N-methylpyridin-3-amine, the most likely position for nitration, if it were to occur on the aromatic ring, would be the C-2 or C-5 position. The directing effects of the amino group would favor the C-2 position. However, the steric hindrance from the adjacent N-methylamino group and the C-6 chloro group could make this position less accessible. The C-5 position is another possibility, influenced by the directing effects of the chloro and iodo substituents.

| Substrate | Nitrating Agent/Conditions | Major Product(s) | Ref. |

| 3-Aminopyridine | HNO₃/H₂SO₄ | Decomposition/undesired products | rsc.org |

| N,N'-di-(3-pyridyl)-urea | HNO₃/H₂SO₄ | N,N'-di-(2-nitro-3-pyridyl)-urea | rsc.org |

| Pyridine | HNO₃/TFAA | 3-Nitropyridine | |

| 2-Sulfanilamidopyridines | t-Butyl nitrite | C3-Nitrated products |

Sulfonation Reactions

The N-methylamino group of 6-chloro-4-iodo-N-methylpyridin-3-amine is a nucleophilic site capable of reacting with electrophilic sulfonylating agents to form sulfonamides. This reaction is a standard method for installing a sulfonyl group onto a secondary amine.

Detailed Research Findings

Direct experimental studies on the sulfonation of 6-chloro-4-iodo-N-methylpyridin-3-amine are not prominently documented. However, the reaction can be expected to proceed similarly to the general synthesis of sulfonamides from secondary amines and sulfonyl chlorides. sigmaaldrich.com This common transformation involves the reaction of an amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

For instance, the synthesis of related pyridine sulfonamide derivatives often occurs by reacting a substituted aminopyridine with a sulfonyl chloride in a suitable solvent like dichloromethane, often with a base such as triethylamine. nih.gov The N-methylamino group in the target compound is a secondary amine, and its reaction with various sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) would be expected to yield the corresponding N-methyl-N-sulfonylpyridinamine.

The reaction conditions would likely involve an inert solvent and a non-nucleophilic base to prevent side reactions. The presence of the chloro and iodo substituents on the pyridine ring may influence the reactivity of the N-methylamino group through electronic effects, but is not expected to prevent the sulfonation reaction.

Below is a representative table outlining the expected general reaction for the sulfonation of 6-chloro-4-iodo-N-methylpyridin-3-amine based on established chemical principles.

Table 1: Predicted Sulfonation Reaction of 6-chloro-4-iodo-N-methylpyridin-3-amine

| Reactant | Reagent | Base | Solvent | Predicted Product |

| 6-chloro-4-iodo-N-methylpyridin-3-amine | R-SO₂Cl (e.g., Methanesulfonyl chloride) | Triethylamine or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | N-(6-chloro-4-iodopyridin-3-yl)-N-methylalkanesulfonamide |

Derivatization and Functional Group Interconversions of the N-methylamino Group in 6-chloro-4-iodo-N-methylpyridin-3-amine

The N-methylamino group is a versatile functional handle that can undergo various transformations to generate a library of derivatives. These reactions include acylation, further alkylation, and demethylation.

Detailed Research Findings

While specific derivatizations of the N-methylamino group on 6-chloro-4-iodo-N-methylpyridin-3-amine are not detailed in available literature, the reactivity can be predicted based on studies of similar N-methylated aminoheterocycles.

N-Acylation: The reaction of the secondary N-methylamino group with acylating agents such as acid chlorides or anhydrides would readily produce the corresponding N-acyl derivative. This reaction is typically carried out in the presence of a base to scavenge the acid byproduct.

N-Demethylation: The removal of the methyl group to yield the primary amine, 6-chloro-4-iodopyridin-3-amine, is a key transformation. Several methods exist for the N-demethylation of tertiary and N-methyl secondary amines. bldpharm.com These include reactions using chloroformates followed by hydrolysis or methods involving oxidation. For example, the von Braun reaction, which uses cyanogen (B1215507) bromide, is a classic method for N-demethylation. More modern approaches might involve catalytic oxidation followed by hydrolysis.

Further N-Alkylation: While less common for a secondary amine that is part of an electron-rich system, further alkylation to form a quaternary ammonium (B1175870) salt is theoretically possible using a strong alkylating agent. However, steric hindrance and the electronic nature of the pyridine ring might disfavor this transformation.

The table below summarizes potential derivatizations of the N-methylamino group.

Table 2: Potential Derivatizations of the N-methylamino Group

| Transformation | Reagent Class | Example Reagent | Predicted Product |

| N-Acylation | Acid Chloride | Acetyl chloride | N-(6-chloro-4-iodopyridin-3-yl)-N-methylacetamide |

| N-Demethylation | Chloroformate | α-Chloroethyl chloroformate | 6-chloro-4-iodopyridin-3-amine |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 4 Iodo N Methylpyridin 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environments, advanced two-dimensional (2D) techniques are essential for unambiguous assignment.

Two-dimensional NMR experiments correlate nuclear spins through chemical bonds or through space, resolving ambiguities left by 1D spectra. For 6-chloro-4-iodo-N-methylpyridin-3-amine, a combination of COSY, HSQC, and HMBC experiments would be employed to confirm its constitution.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this molecule, a key COSY correlation would be expected between the proton on the secondary amine (N-H) and the protons of the N-methyl (-CH₃) group, confirming the N-methylamino moiety. Correlations between the two aromatic protons (H-2 and H-5) would also be observed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹JCH coupling). columbia.edu This is crucial for assigning carbon signals. It would show clear correlations for the N-methyl group (¹H to ¹³C), as well as for the two aromatic C-H pairs (C2-H2 and C5-H5). The carbons bearing substituents (C3, C4, C6) would be absent from the HSQC spectrum, confirming their quaternary nature. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu For 6-chloro-4-iodo-N-methylpyridin-3-amine, HMBC is indispensable for placing the substituents correctly on the pyridine (B92270) ring. Key correlations would include:

The N-methyl protons correlating to the carbon they are attached to (via HSQC) and, crucially, to the C3 of the pyridine ring, confirming the position of the amino group.

The aromatic proton at H-2 correlating to C3, C4, and C6.

The aromatic proton at H-5 correlating to C3, C4, and C6. These long-range correlations create a network of connectivity that allows for the unequivocal assignment of all atoms in the structure. sdsu.eduyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations (Predicted for CDCl₃ solvent; δ in ppm, J in Hz)

| Position | Atom Type | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 2 | CH | ~8.0 | ~148 | H-2 → C-3, C-4, C-6 |

| 3 | C-NHCH₃ | - | ~145 | - |

| 4 | C-I | - | ~95 | - |

| 5 | CH | ~7.8 | ~135 | H-5 → C-3, C-4, C-6 |

| 6 | C-Cl | - | ~150 | - |

| N-CH₃ | CH₃ | ~3.0 (d) | ~30 | N-CH₃ → C-3 |

| N-H | NH | ~4.5 (q) | - | N-H → C-3, N-CH₃ |

While solution-state NMR reveals the structure of a molecule as it tumbles freely in a solvent, solid-state NMR (ssNMR) provides atomic-level information on the compound in its crystalline form. nih.gov This technique is sensitive to the effects of crystal packing, polymorphism (the existence of multiple crystalline forms), and intermolecular interactions, such as hydrogen bonding.

For 6-chloro-4-iodo-N-methylpyridin-3-amine, ssNMR using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be expected to show different chemical shifts compared to the solution state. acs.org These differences, known as chemical shift anisotropy, arise because the molecule is held in a fixed orientation in the crystal lattice. Furthermore, if intermolecular hydrogen bonds exist between the N-H group of one molecule and the pyridine nitrogen of another, this would significantly alter the chemical shifts of the involved atoms (H, N, and nearby carbons), providing direct evidence for the packing arrangement. acs.org

Table 2: Hypothetical Comparison of Solution vs. Solid-State ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Solution ¹³C Shift (δ) | Hypothetical Solid-State ¹³C Shift (δ) | Potential Rationale for Shift Difference |

|---|---|---|---|

| C-2 | ~148 | ~151 | Changes in ring electronics due to crystal packing. |

| C-3 | ~145 | ~149 | Directly affected by intermolecular H-bonding at the N-H site. |

| C-4 | ~95 | ~93 | Slight conformational changes affecting the C-I bond environment. |

| C-5 | ~135 | ~138 | Changes in ring electronics due to crystal packing. |

| C-6 | ~150 | ~154 | Potential weak intermolecular interactions involving the chlorine atom. |

Vibrational Spectroscopy for Mechanistic Insights and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making it an excellent method for structural confirmation and for studying subtle interactions.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint, with specific peaks corresponding to distinct functional groups. For the title compound, characteristic absorption bands would confirm the presence of its key structural features. Analysis of related structures like 2-amino-5-chloropyridine (B124133) and pyrazine (B50134) carboxamide provides a strong basis for assigning these vibrations. optica.orgnih.gov

Key expected vibrations include:

N-H Stretch: A sharp to medium band around 3350-3450 cm⁻¹, characteristic of a secondary amine.

Aromatic C-H Stretch: Weak to medium bands typically appearing just above 3000 cm⁻¹. pw.edu.pl

Aliphatic C-H Stretch: Bands corresponding to the methyl group, usually found in the 2850-2960 cm⁻¹ region.

C=C and C=N Ring Stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region, which are characteristic of the pyridine ring skeleton. pw.edu.pl

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

C-Cl and C-I Stretches: These vibrations occur in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹ and 600 cm⁻¹, respectively.

Table 3: Predicted FT-IR Vibrational Frequencies and Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3400 | N-H Stretch | Medium |

| ~3070 | Aromatic C-H Stretch | Weak-Medium |

| ~2950 | Aliphatic C-H Stretch (asymmetric) | Medium |

| ~1580, ~1550, ~1470 | C=C / C=N Ring Stretches | Medium-Strong |

| ~1320 | C-N Stretch | Medium |

| ~780 | C-Cl Stretch | Strong |

| ~550 | C-I Stretch | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of laser light and is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in an FT-IR spectrum. nih.gov For 6-chloro-4-iodo-N-methylpyridin-3-amine, Raman would be especially useful for observing the symmetric breathing modes of the pyridine ring and the vibrations of the C-Cl and C-I bonds. In a crystalline sample, low-frequency Raman spectroscopy can also detect lattice modes, which are vibrations of the entire crystal lattice, providing information on crystal packing and polymorphism. optica.org The study of related pyrazine carboxamides has shown the utility of combining IR and Raman to achieve a complete vibrational assignment. optica.orgresearchgate.net

Table 4: Predicted Raman Shifts and Assignments

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3070 | Aromatic C-H Stretch | Strong |

| ~1600 | Symmetric Ring Stretch | Medium |

| ~1020 | Symmetric Ring Breathing Mode | Strong |

| ~780 | C-Cl Stretch | Medium |

| ~550 | C-I Stretch | Medium |

| <100 | Lattice Modes (in solid state) | Weak-Medium |

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Complex Product Structures

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This accuracy allows for the unambiguous determination of a compound's elemental formula. For 6-chloro-4-iodo-N-methylpyridin-3-amine, HRMS would confirm the molecular formula C₆H₆ClIN₂.

Furthermore, tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern provides a roadmap of the molecule's structure. For iodinated aromatic amines, characteristic fragmentation pathways include the loss of the iodine atom, which is a relatively weak bond, followed by the loss of the chlorine atom or the methyl group. researchgate.netnih.govhnxb.org.cn Studying these fragmentation pathways is critical not only for confirming the structure of an isolated product but also for identifying related compounds, impurities, or metabolites in complex mixtures, thereby elucidating reaction pathways. researchgate.net

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₆H₇ClIN₂]⁺ | 280.9364 | Protonated Molecular Ion |

| [M-CH₃]⁺ | [C₅H₄ClIN]⁺ | 252.9126 | Loss of methyl radical |

| [M-Cl]⁺ | [C₆H₆IN₂]⁺ | 244.9621 | Loss of chlorine radical |

| [M-I]⁺ | [C₆H₆ClN₂]⁺ | 141.0268 | Loss of iodine radical (likely a major fragment) |

Computational and Theoretical Investigations of 6 Chloro 4 Iodo N Methylpyridin 3 Amine

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The arrangement of electrons within a molecule dictates its physical and chemical behavior. Through electronic structure analysis, we can gain insights into the reactivity, stability, and spectroscopic properties of 6-chloro-4-iodo-N-methylpyridin-3-amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground state properties of molecules. For substituted pyridines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to determine electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inresearcher.life The HOMO and LUMO energies are crucial in Frontier Molecular Orbital (FMO) theory, as they help in predicting the reactivity of a molecule. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

The substituents on the pyridine (B92270) ring significantly influence its electronic properties. researchgate.net For 6-chloro-4-iodo-N-methylpyridin-3-amine, the chlorine and iodine atoms are electron-withdrawing, while the N-methylamino group is electron-donating. These opposing electronic effects create a complex distribution of electron density within the molecule. DFT calculations on related substituted pyridines have shown how different substituents modulate the HOMO and LUMO energies. ias.ac.in For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups lower the LUMO energy, making it a better electrophile.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.89 | -0.34 | 6.55 |

| 4-Chloropyridine | -7.12 | -0.89 | 6.23 |

| 4-Aminopyridine | -5.98 | -0.12 | 5.86 |

| 3,5-Dichloropyridine | -7.35 | -1.21 | 6.14 |

This table presents illustrative data for related compounds to demonstrate the effect of substituents on frontier orbital energies.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.demdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. deeporigin.com

For 6-chloro-4-iodo-N-methylpyridin-3-amine, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these as potential sites for interaction with electrophiles. The halogen atoms, particularly the iodine, would also influence the electrostatic potential, with the region around the C-I bond potentially exhibiting complex features. In a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the most electrophilic regions are found around the carbonyl group, while the nucleophilic region is located over the iodine atom and the pyrazine (B50134) ring. researchgate.net This suggests that in our target molecule, the iodine atom could also be a site of nucleophilic character. The hydrogen atoms of the methyl group would likely exhibit positive potential.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the Lewis-like chemical bonding in a molecule. uni-muenchen.de It analyzes the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions, charge transfer, and the nature of intermolecular interactions. nih.gov

Reaction Mechanism Studies Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the rate-determining steps.

Transition state theory is a fundamental concept in chemical kinetics that describes the rates of chemical reactions. Transition state calculations aim to locate the geometry and energy of the transition state, which is the highest point on the reaction energy profile. These calculations are crucial for understanding the feasibility and selectivity of a reaction.

For 6-chloro-4-iodo-N-methylpyridin-3-amine, a key reaction of interest is palladium-catalyzed cross-coupling. researchgate.net This molecule has two potential reaction sites for cross-coupling: the C-Cl bond and the C-I bond. Generally, the C-I bond is more reactive than the C-Cl bond in such reactions. Transition state calculations could be used to quantify this difference in reactivity by determining the activation energies for the oxidative addition of a palladium catalyst to the C-I and C-Cl bonds. The lower activation energy would correspond to the more favorable reaction pathway. Such calculations have been performed for related dihalopyridines to understand the chemo- and regioselectivity of cross-coupling reactions. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are often used to incorporate the effects of solvation into quantum chemical calculations. For reactions involving charged or highly polar species, solvation effects are particularly important. In the context of the cross-coupling reactions of 6-chloro-4-iodo-N-methylpyridin-3-amine, the choice of solvent could influence the relative stabilities of the transition states for C-I versus C-Cl bond activation, potentially affecting the selectivity of the reaction. For example, a polar solvent might preferentially stabilize a more polar transition state. Studies on related pyridyl radical reactions have shown that the solvent can dictate the mechanistic pathway and the chemoselectivity of the reaction. nih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

The reactivity and selectivity of "6-chloro-4-iodo-N-methylpyridin-3-amine" in chemical transformations are dictated by the electronic properties of the pyridine ring and the influence of its substituents: the chloro, iodo, and N-methylamino groups. Computational and theoretical investigations, often employing Density Functional Theory (DFT), provide valuable insights into these characteristics, even when direct experimental data on the specific molecule is limited. By examining related compounds, a predictive understanding of the molecule's behavior can be formulated.

Reactivity Indices (e.g., for related compounds)

Reactivity indices derived from computational chemistry are crucial for predicting how a molecule will behave in a chemical reaction. These indices are based on the electronic structure of the molecule. For substituted pyridines, the distribution of electron density is a primary determinant of reactivity. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which makes it generally less reactive towards electrophilic aromatic substitution than benzene (B151609), but more susceptible to nucleophilic attack. wikipedia.orgimperial.ac.uk The substituents on the ring further modulate this reactivity.

In a related heterocyclic compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, computational studies have shown that halogen substitution can increase the chemical potential (µ) and decrease the electrophilicity index. researchgate.net An increase in chemical potential suggests a higher tendency to donate electrons, while a lower electrophilicity index indicates reduced reactivity towards nucleophiles. Although this data is for a pyrazine derivative, it provides a model for how halogen substituents can influence the electronic properties of a nitrogen-containing heterocycle.

A summary of how different substituents on a pyridine ring can influence its reactivity is presented in the table below, based on general principles of organic chemistry.

| Substituent Type | Electronic Effect | Influence on Reactivity |

| Halogens (e.g., Chloro, Iodo) | Inductively electron-withdrawing | Decrease reactivity towards electrophiles, may activate the ring for nucleophilic attack |

| Amino Groups (e.g., N-methylamino) | Electron-donating through resonance | Increase reactivity towards electrophiles, directs substitution to ortho and para positions |

Site Selectivity Prediction for Further Functionalization

The prediction of which atom in a molecule is most likely to react is known as site selectivity. For substituted pyridines, the positions of further functionalization are heavily influenced by the existing substituents. The electron-deficient nature of the pyridine ring generally directs nucleophilic attack to the 2, 4, and 6 positions. researchgate.net

In "6-chloro-4-iodo-N-methylpyridin-3-amine," the 6-position is occupied by a chloro group, leaving the 2 and 4 positions as potential sites for nucleophilic attack. However, the 4-position is blocked by an iodo group. The N-methylamino group at the 3-position is an activating group and would typically direct electrophilic attack to the ortho and para positions (2, 4, and 6). Given the substitution pattern, the remaining open positions on the ring are at C2 and C5.

Computational methods like the use of Fukui functions can help to pinpoint the most probable sites for electrophilic and nucleophilic attack. researchgate.net For a related pyrazine compound, such analysis has been used to identify the most electrophilic and nucleophilic regions of the molecule. researchgate.net Applying these principles to 6-chloro-4-iodo-N-methylpyridin-3-amine, a qualitative prediction of site selectivity can be made.

The table below outlines the predicted site selectivity for different types of reactions based on the electronic properties of the substituted pyridine ring.

| Reaction Type | Predicted Reactive Site(s) | Rationale |

| Electrophilic Aromatic Substitution | C2, C5 | The N-methylamino group is activating and directs ortho and para. The C2 and C6 positions are ortho, and C4 is para. With C4 and C6 occupied, C2 is a likely site. The C5 position, while meta to the amino group, may also be susceptible to attack depending on the reaction conditions. |

| Nucleophilic Aromatic Substitution | C6 | The chloro group at the 6-position is a good leaving group and is at a position activated towards nucleophilic attack by the ring nitrogen. |

| Metalation | C2, C5 | Directed metalation is a powerful tool for the functionalization of pyridines. The most acidic proton is likely to be removed, which is often adjacent to a directing group or at an electronically favorable position. nih.gov |

It is important to note that these predictions are based on general principles and data from related compounds. The actual reactivity and selectivity of "6-chloro-4-iodo-N-methylpyridin-3-amine" would need to be confirmed through experimental studies.

Application of 6 Chloro 4 Iodo N Methylpyridin 3 Amine As a Synthetic Building Block and Scaffold

Scaffold in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The highly functionalized pyridine (B92270) ring of 6-chloro-4-iodo-N-methylpyridin-3-amine, possessing chloro, iodo, and N-methylamino substituents, presents a versatile scaffold for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The differential reactivity of the chloro and iodo groups allows for selective, stepwise functionalization through various cross-coupling reactions, making it a valuable starting material for constructing more complex molecular architectures.

Construction of Fused Pyridine Systems

Assembly of Polycyclic Aromatic Compounds

The iodo and chloro substituents on the pyridine ring of 6-chloro-4-iodo-N-methylpyridin-3-amine make it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to assemble polycyclic aromatic compounds. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 4-position. This enables the introduction of various aryl or heteroaryl groups, which can then be further elaborated to build up larger polycyclic systems.

A notable application is in the synthesis of the antiemetic drug Netupitant. In this synthesis, 6-chloro-4-iodo-N-methylpyridin-3-amine undergoes a Suzuki-Miyaura cross-coupling reaction with 2-methylbenzeneboronic acid. The reaction is typically catalyzed by a palladium(II) acetate/triphenylphosphine system. This key step demonstrates the utility of this building block in constructing biaryl structures, which are common motifs in pharmaceuticals and other functional organic molecules.

Precursor for Complex Organic Molecules with Advanced Chemical Properties

The strategic placement of reactive sites on 6-chloro-4-iodo-N-methylpyridin-3-amine makes it a valuable precursor for complex organic molecules. The ability to perform selective cross-coupling reactions at the iodo and chloro positions, along with potential modifications of the N-methylamino group, allows for a high degree of molecular diversity. This makes it an attractive starting material in medicinal chemistry for the generation of compound libraries for drug discovery programs. For example, its use in the synthesis of NK-1 receptor antagonists highlights its role as a key intermediate in the development of complex pharmaceutical agents.

Utility in the Development of Functional Organic Materials

The electronic properties of pyridine-containing molecules make them interesting candidates for functional organic materials. The electron-deficient nature of the pyridine ring can be tuned by the introduction of various substituents, influencing the material's charge transport and photophysical properties.

Precursors for Photoelectric Materials

Substituted pyridines are utilized in the development of photoelectric materials due to their electronic characteristics. While the specific use of 6-chloro-4-iodo-N-methylpyridin-3-amine as a direct precursor for photoelectric materials is not extensively documented, its structural motifs are relevant. The introduction of aromatic and electroactive groups through cross-coupling reactions could, in principle, lead to the synthesis of novel materials with applications in this field.

Components in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Pyridine derivatives are widely used as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components in perovskite solar cells. rsc.org The incorporation of halogen atoms into the molecular structure of materials for OLEDs can influence carrier mobility. nih.govresearchgate.net Although direct evidence for the application of 6-chloro-4-iodo-N-methylpyridin-3-amine in OLEDs or solar cells is not available, its structure provides a foundation for the synthesis of more complex molecules with potential utility in these devices. The ability to introduce extended π-conjugated systems via the halo-substituents could lead to materials with desirable HOMO/LUMO energy levels for charge transport and injection. nih.govresearchgate.net

Role in Modulating Electron Transport and Luminescence Properties in Materials

While specific studies detailing the direct integration of 6-chloro-4-iodo-N-methylpyridin-3-amine into functional electronic or photonic devices are not extensively documented in publicly available literature, the inherent properties of its structural motifs suggest a potential role in the modulation of electron transport and luminescence.

The pyridine core is a well-established component in materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs). Pyridine-based materials can serve as electron transport layers (ETLs) due to the electron-deficient nature of the pyridine ring, which facilitates electron injection and transport. rsc.org The specific arrangement of substituents on the pyridine ring, such as the electron-withdrawing chlorine atom and the electron-donating methylamino group in 6-chloro-4-iodo-N-methylpyridin-3-amine, can be expected to fine-tune the electronic properties of resulting materials. For instance, studies on fullerene derivatives functionalized with pyridine have shown that the position of the nitrogen atom within the pyridine moiety significantly influences the electron transport properties in perovskite solar cells. rsc.org

Furthermore, pyridinyl ligands are integral to the design of luminescent organometallic complexes. nih.govresearchgate.netacs.org The coordination of metal ions, such as platinum(II) or iridium(III), to pyridinyl-containing ligands can lead to materials with tunable photophysical properties, including strong luminescence. nih.govnih.gov The nitrogen atom of the pyridine ring and the adjacent amino group in 6-chloro-4-iodo-N-methylpyridin-3-amine could act as coordination sites for metal centers. While research on the specific complexes formed with this particular ligand is limited, the broader class of substituted pyridines has been shown to influence the emission wavelengths and efficiencies of the resulting metal complexes. acs.org The presence of heavy atoms like iodine can also promote intersystem crossing, potentially enhancing phosphorescence in organometallic complexes.

The following table summarizes the potential roles of the structural components of 6-chloro-4-iodo-N-methylpyridin-3-amine in material properties based on analogous compounds:

| Structural Component | Potential Role in Materials Science |

| Pyridine Ring | Core scaffold for electron transport materials (ETLs) in OLEDs and solar cells. rsc.orgrsc.org |

| N-methylamino Group | Can act as an electron-donating group to modulate electronic properties and as a coordination site for metal ions in luminescent complexes. |

| Chloro Substituent | Electron-withdrawing group that can influence the energy levels (HOMO/LUMO) of the molecule. |

| Iodo Substituent | A heavy atom that can enhance spin-orbit coupling and promote phosphorescence in organometallic complexes. It also serves as a reactive handle for cross-coupling reactions to introduce other functional groups. |

Role as a Chemical Intermediate in Advanced Synthetic Programs

The utility of 6-chloro-4-iodo-N-methylpyridin-3-amine as a chemical intermediate is well-documented, particularly in the synthesis of complex pharmaceutical agents. The differential reactivity of the chloro and iodo substituents, where the iodo group is more susceptible to palladium-catalyzed cross-coupling reactions, makes it a highly valuable and strategic building block.

A prime example of its application is in the synthesis of Netupitant , a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. In the synthesis of Netupitant, 6-chloro-4-iodo-N-methylpyridin-3-amine serves as a key precursor. The iodo group at the 4-position of the pyridine ring is selectively targeted in a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid derivative. This strategic bond formation is a critical step in the construction of the complex molecular architecture of the final active pharmaceutical ingredient (API).

The general reactivity of this intermediate in such synthetic programs can be summarized as follows:

| Reaction Type | Reactive Site | Utility in Synthesis |

| Suzuki-Miyaura Coupling | Iodo group at C4 | Formation of C-C bonds to introduce aryl or other organic fragments. |

| Buchwald-Hartwig Amination | Chloro group at C6 | Formation of C-N bonds to introduce various amine functionalities. |

| Sonogashira Coupling | Iodo group at C4 | Formation of C-C triple bonds to introduce alkynyl groups. |

| Other Cross-Coupling Reactions | Iodo or Chloro group | Versatile handle for the introduction of a wide range of substituents. |

The strategic placement of the chloro, iodo, and methylamino groups on the pyridine ring provides chemists with a powerful tool for the convergent and efficient synthesis of complex target molecules. Its role as a readily available and reactive intermediate significantly streamlines synthetic routes to important pharmaceutical compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-4-iodo-N-methylpyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For example, iodination at the 4-position of a pyridine ring can be achieved via electrophilic substitution using iodine monochloride (ICl) in a polar solvent (e.g., dichloromethane) under controlled temperatures (0–25°C). Subsequent N-methylation may employ methyl iodide (CH₃I) with a base like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60–80°C . Copper(I) catalysts (e.g., CuBr) are critical for coupling reactions involving aryl halides . Yield optimization requires strict control of stoichiometry, reaction time, and purification via column chromatography.

Q. Which spectroscopic techniques are most reliable for characterizing 6-chloro-4-iodo-N-methylpyridin-3-amine?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and methyl group integration. For example, the N-methyl signal typically appears at ~3.0 ppm in ¹H NMR .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₆H₇ClIN₂: 268.91 g/mol) and isotopic patterns from iodine .

- X-ray Crystallography : Resolves halogen bonding interactions (e.g., C–I···N distances) and molecular packing .

Q. How does the reactivity of the iodo and chloro substituents influence further functionalization?

- Methodological Answer : The iodo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF/water at 80°C . The chloro group is less reactive but can participate in nucleophilic aromatic substitution (e.g., with amines) under high temperatures (100–120°C) in DMSO . Selectivity depends on solvent polarity and catalyst choice.

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and halogen bonding in 6-chloro-4-iodo-N-methylpyridin-3-amine?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the molecule’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted for halogenated systems, predicts interaction energies for C–I···N/C–I···O bonds . Software like Gaussian or ORCA is used to simulate IR/Raman spectra for experimental validation .

Q. How should researchers resolve contradictions in reported biological activity data for halogenated pyridines?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentration). For example, pyridine derivatives with furan rings (e.g., 6-chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine) show differing enzyme inhibition due to planarity and electron-rich substituents . Meta-analyses should standardize protocols, control for purity (>95% by HPLC), and compare IC₅₀ values across multiple studies .

Q. What strategies optimize the compound’s stability in solution for long-term pharmacological studies?

- Methodological Answer : Stability is influenced by solvent choice (e.g., acetonitrile > DMSO for halogenated pyridines) and storage temperature (−20°C for <6 months). Degradation pathways (e.g., dehalogenation or oxidation) are monitored via LC-MS. Buffering agents (e.g., phosphate buffer at pH 7.4) mitigate hydrolysis of the iodo group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.